molecular formula C22H18FNO2 B5713692 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B5713692
M. Wt: 347.4 g/mol
InChI Key: TUDLQUXPHLQZOY-UHFFFAOYSA-N
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Description

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as FFA, is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor and increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Biochemical and physiological effects:
5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of GABA in the brain, which is associated with its anxiolytic and anticonvulsant effects. It also modulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in lab experiments is its high potency and selectivity for the GABAA receptor. It also exhibits a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of using 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is its potential for abuse and dependence, which may limit its clinical use.

Future Directions

There are several future directions for the research on 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of interest is the development of novel analogs and derivatives with improved pharmacological properties and reduced side effects. Another direction is the investigation of 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia. Furthermore, the elucidation of the molecular mechanisms underlying 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's effects on neurotransmission and behavior may provide insights into the development of new treatments for these disorders.
Conclusion:
In conclusion, 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as a positive allosteric modulator of the GABAA receptor has been extensively studied, and its anxiolytic, antidepressant, and anticonvulsant effects have been demonstrated in preclinical studies. While there are limitations to its clinical use, research on 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's pharmacological properties and therapeutic potential is ongoing, and may lead to the development of new treatments for these disorders.

Synthesis Methods

The synthesis of 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction between 4-fluorobenzoyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in its pure form.

Scientific Research Applications

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant properties in preclinical studies.

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c23-18-11-13-19(14-12-18)26-15-22(25)24-20-7-3-1-5-16(20)9-10-17-6-2-4-8-21(17)24/h1-8,11-14H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDLQUXPHLQZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

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